
3-Hydroxy-N-(3-iodophenyl)naphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-N-(3-iodophenyl)naphthalene-2-carboxamide is a chemical compound with a complex molecular structure. It appears as a solid with a white to off-white color and is sparingly soluble in water but can dissolve in organic solvents such as ethanol and acetone . This compound is part of a broader class of naphthalene derivatives, which have been studied for their various biological activities.
Méthodes De Préparation
The synthesis of 3-Hydroxy-N-(3-iodophenyl)naphthalene-2-carboxamide typically involves the reaction of 3-hydroxy-2-naphthoic acid with 3-iodoaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Analyse Des Réactions Chimiques
3-Hydroxy-N-(3-iodophenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Its potential as an antimicrobial agent makes it a candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-N-(3-iodophenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets in microbial cells. The compound inhibits the synthesis of essential proteins and enzymes, leading to the disruption of cellular processes and ultimately cell death. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with the electron transport chain and other vital metabolic pathways .
Comparaison Avec Des Composés Similaires
3-Hydroxy-N-(3-iodophenyl)naphthalene-2-carboxamide can be compared with other similar compounds, such as:
3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide: This compound shows high biological activity against Staphylococcus aureus.
N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide: Exhibits higher activity against Mycobacterium marinum than the standard isoniazid.
N-(4-Nitrophenyl)-3-hydroxynaphthalene-2-carboxamide: Demonstrates higher activity against Mycobacterium kansasii than the standard isoniazid.
Propriétés
Numéro CAS |
81092-72-0 |
|---|---|
Formule moléculaire |
C17H12INO2 |
Poids moléculaire |
389.19 g/mol |
Nom IUPAC |
3-hydroxy-N-(3-iodophenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H12INO2/c18-13-6-3-7-14(10-13)19-17(21)15-8-11-4-1-2-5-12(11)9-16(15)20/h1-10,20H,(H,19,21) |
Clé InChI |
ONWCPBLZUHUHIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC(=CC=C3)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


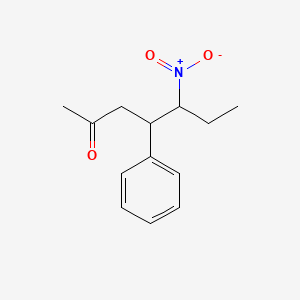
![[(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone](/img/structure/B14407302.png)

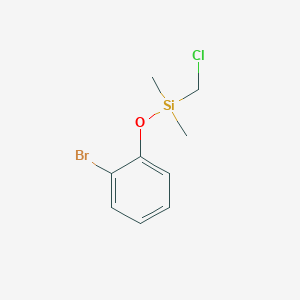
![1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14407327.png)
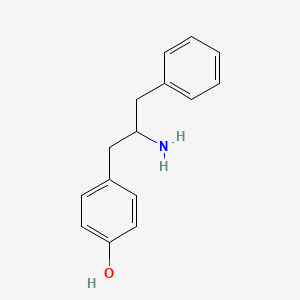
![8-Methylspiro[4.5]dec-7-en-1-one](/img/structure/B14407336.png)
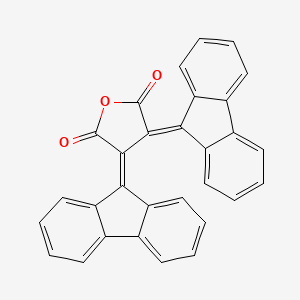
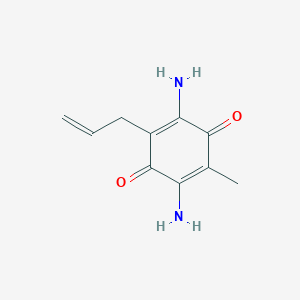


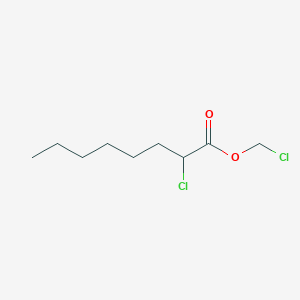
![4-[(E)-anilinodiazenyl]-1H-imidazole-5-carboxamide](/img/structure/B14407364.png)

